molecular formula C7H11F2I B14382394 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene CAS No. 87970-47-6

4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene

Cat. No.: B14382394
CAS No.: 87970-47-6
M. Wt: 260.06 g/mol
InChI Key: KMZOBEYJJQFADV-UHFFFAOYSA-N
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Description

4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H11F2I. It is characterized by the presence of fluorine and iodine atoms attached to a butene backbone, along with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene typically involves the introduction of fluorine and iodine atoms onto a butene backbone. One common method is the halogenation of 2,3,3-trimethylbut-1-ene using fluorinating and iodinating agents under controlled conditions. The reaction may proceed as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Addition: Formation of halogenated alkanes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorinated compounds for biological studies.

    Medicine: Exploration of its derivatives for pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is unique due to its specific structural arrangement, which includes a butene backbone with fluorine and iodine atoms, as well as three methyl groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

87970-47-6

Molecular Formula

C7H11F2I

Molecular Weight

260.06 g/mol

IUPAC Name

4,4-difluoro-4-iodo-2,3,3-trimethylbut-1-ene

InChI

InChI=1S/C7H11F2I/c1-5(2)6(3,4)7(8,9)10/h1H2,2-4H3

InChI Key

KMZOBEYJJQFADV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)C(F)(F)I

Origin of Product

United States

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